molecular formula C21H22N4O3S B308175 7-Acetyl-6-(2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

7-Acetyl-6-(2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No. B308175
M. Wt: 410.5 g/mol
InChI Key: MOODDVQAECSCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Acetyl-6-(2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine, commonly known as ATB-346, is a novel compound with potential anti-inflammatory and analgesic properties. ATB-346 is a non-steroidal anti-inflammatory drug (NSAID) that is being developed as a safer alternative to traditional NSAIDs such as aspirin and ibuprofen.

Mechanism of Action

ATB-346 works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for producing prostaglandins that cause inflammation and pain. Unlike traditional 7-Acetyl-6-(2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepines, ATB-346 selectively targets COX-2 and does not inhibit the activity of the enzyme cyclooxygenase-1 (COX-1), which is responsible for producing prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects
ATB-346 has been shown to have various biochemical and physiological effects. In a study conducted on rats, ATB-346 was found to reduce the levels of inflammatory cytokines and chemokines in the blood. In another study conducted on human volunteers, ATB-346 was found to have a lower risk of gastrointestinal side effects compared to traditional 7-Acetyl-6-(2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepines.

Advantages and Limitations for Lab Experiments

ATB-346 has several advantages for lab experiments. It has been shown to be effective in reducing inflammation and pain in various pre-clinical and clinical studies. It also has a lower risk of gastrointestinal side effects compared to traditional 7-Acetyl-6-(2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepines. However, ATB-346 has some limitations for lab experiments. It is a relatively new compound and there is limited information available on its long-term safety and efficacy.

Future Directions

There are several future directions for research on ATB-346. One direction is to investigate its long-term safety and efficacy in humans. Another direction is to investigate its potential use in treating other inflammatory conditions such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of ATB-346 and its potential interactions with other drugs.

Synthesis Methods

ATB-346 is synthesized through a multi-step process involving the reaction of various compounds. The first step involves the reaction of 2-furylamine with acetic anhydride to form 2-acetamidofuran. The second step involves the reaction of 2-acetamidofuran with 4-bromo-2-nitrophenol to form 2-acetamido-4-bromo-2-nitrophenyl furan. The third step involves the reaction of 2-acetamido-4-bromo-2-nitrophenyl furan with pentanethiol to form 2-acetamido-4-bromo-2-nitrophenyl (pentylthio) furan. The final step involves the reaction of 2-acetamido-4-bromo-2-nitrophenyl (pentylthio) furan with hydrazine hydrate to form ATB-346.

Scientific Research Applications

ATB-346 has been shown to have potential anti-inflammatory and analgesic properties in various pre-clinical and clinical studies. In a study conducted on rats, ATB-346 was found to be more effective than aspirin and ibuprofen in reducing inflammation and pain. In another study conducted on human volunteers, ATB-346 was found to be well-tolerated and had a lower risk of gastrointestinal side effects compared to traditional 7-Acetyl-6-(2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepines.

properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

1-[6-(furan-2-yl)-3-pentylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C21H22N4O3S/c1-3-4-7-13-29-21-22-19-18(23-24-21)15-9-5-6-10-16(15)25(14(2)26)20(28-19)17-11-8-12-27-17/h5-6,8-12,20H,3-4,7,13H2,1-2H3

InChI Key

MOODDVQAECSCAU-UHFFFAOYSA-N

SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CO4)C(=O)C)N=N1

Canonical SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=CO4)C(=O)C)N=N1

Origin of Product

United States

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